

Melting point and boiling point of 2-Amino-5-bromonicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263

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An In-Depth Technical Guide to the Physicochemical Characterization of **2-Amino-5-bromonicotinaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of **2-Amino-5-bromonicotinaldehyde** (CAS No. 206997-15-1), a critical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of physical constants. It delves into the scientific principles underpinning these thermal transitions, offers detailed, field-proven protocols for their accurate determination, and explains the causality behind key experimental choices. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the precise characterization and handling of this important chemical entity.

Compound Identification and Core Physicochemical Properties

2-Amino-5-bromonicotinaldehyde is a substituted pyridine derivative whose structural features—an amino group, a bromine atom, and an aldehyde functional group—make it a versatile building block in medicinal chemistry.^[1] Accurate knowledge of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Compound Identification

Identifier	Value
Chemical Name	2-Amino-5-bromonicotinaldehyde
Synonyms	2-amino-5-bromopyridine-3-carbaldehyde, 2-Amino-5-bromopyridine-3-carboxaldehyde[2][3] [4]
CAS Number	206997-15-1[1][2][3][5]
Molecular Formula	C ₆ H ₅ BrN ₂ O[1][2][4]

| Molecular Weight | 201.02 g/mol [1][2] |

Table 2: Key Thermal and Physical Properties

Property	Value	Source(s)
Melting Point	167-169°C	[1][2][4][5]
Boiling Point	300.5°C at 760 mmHg	[2][4]
Density	1.782 g/cm ³ (Predicted)	[2][5]
Flash Point	135.5°C	[2]

| Storage | 2-8°C, under inert gas atmosphere [1][5] |

The Scientific Rationale for Determining Thermal Phase Transitions

The melting and boiling points are not merely data points; they are fundamental physical constants that provide deep insights into the identity, purity, and thermodynamic properties of a compound.

- Criterion for Purity: A pure, crystalline organic solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. The presence of even small amounts

of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a melting point depression and a broadening of the melting range.[6][7] Therefore, observing a melting range of 167-169°C is a primary indicator of the high purity of a sample of **2-Amino-5-bromonicotinaldehyde**.

- Compound Identification: While not definitive on its own, a measured melting or boiling point that matches the established literature value is a strong piece of evidence for a compound's identity.[7][8][9] When combined with spectroscopic data (NMR, IR, MS), it forms a robust basis for structural confirmation.
- Informing Process Chemistry: Knowledge of these thermal transitions is critical for process development. The melting point dictates the upper-temperature limit for drying solid material and is essential for designing recrystallization protocols. The boiling point is the cornerstone of purification by distillation, dictating the required temperature and pressure conditions to separate the compound from solvents or non-volatile impurities.[10]

Experimental Protocols for Accurate Determination

The following protocols represent industry-standard methodologies for obtaining reliable melting and boiling point data. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[11]

Protocol Steps:

- Sample Preparation: Ensure the sample of **2-Amino-5-bromonicotinaldehyde** is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, artificially depressing and broadening the melting range. A mortar and pestle can be used to create a fine powder for uniform packing and heat transfer.
- Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a dense column approximately 1-2 mm in height.[9]

- Causality: An insufficient sample will be difficult to observe, while an excessive amount will create a significant temperature gradient across the sample, leading to a broadened, inaccurate range.
- Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp).[7][11]
- Rapid Initial Heating: Set a rapid heating ramp (10-20°C/minute) to quickly approach the expected melting point.[7] For this compound, heat rapidly to approximately 150°C.
 - Causality: This step efficiently saves time. A slow ramp from room temperature is unnecessary and time-consuming.
- Precise Determination: Once the temperature reaches ~155°C (about 10-15°C below the expected melting point), reduce the heating rate to a slow ramp of 1-2°C per minute.[7]
 - Causality: This slow rate is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
- Observation and Recording: Record two temperatures:
 - T_1 (Onset): The temperature at which the first droplet of liquid is observed.
 - T_2 (Completion): The temperature at which the last solid crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$.



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Caption: Workflow for Melting Point Determination.

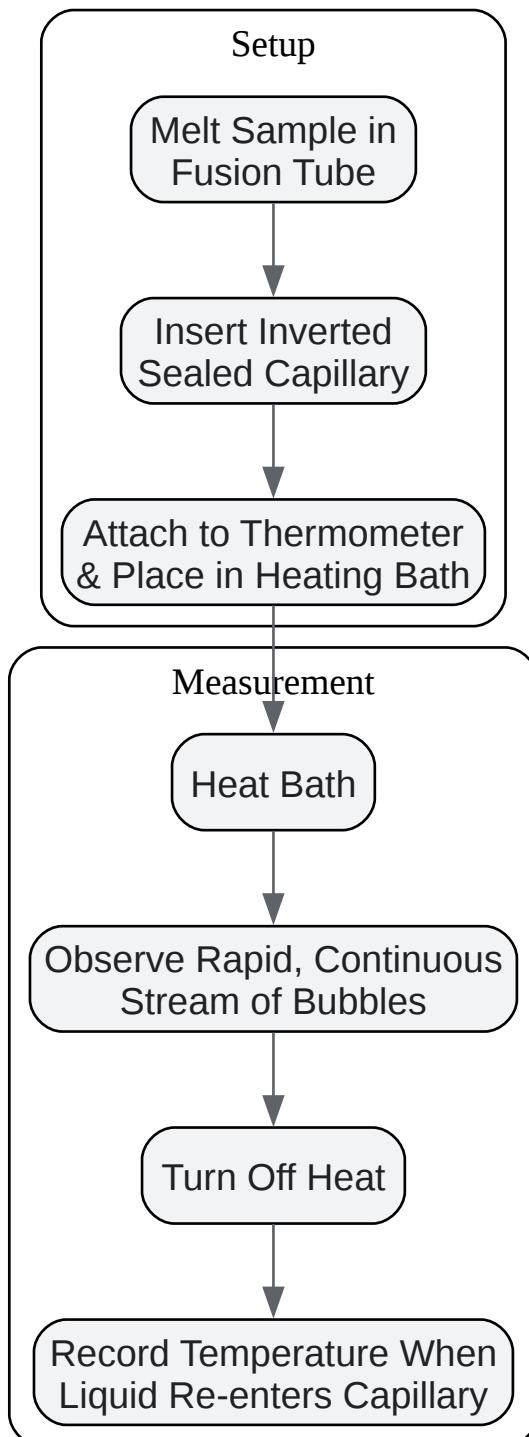
Boiling Point Determination (Micro Capillary Method)

Given that **2-Amino-5-bromonicotinaldehyde** is a solid at room temperature with a high boiling point, this determination is less common than melting point analysis. However, if required, the micro capillary method is suitable for small quantities.[12]

Protocol Steps:

- Sample Preparation: Place a small amount of **2-Amino-5-bromonicotinaldehyde** into a small-diameter test tube (fusion tube) and gently heat it until it melts into a liquid. Approximately 0.5 mL of liquid is sufficient.
- Capillary Inversion: Take a standard melting point capillary tube, sealed at one end. Invert it and place the open end down into the liquid sample in the fusion tube.[8][13]
- Apparatus Setup: Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend this assembly in a heating bath (a Thiele tube with high-boiling mineral oil or an aluminum block is ideal).[12][13]
- Heating: Begin heating the bath at a moderate rate. As the temperature rises, air trapped inside the inverted capillary will expand and slowly bubble out.
- Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[12][14]
 - Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. This pressure is sufficient to push the liquid out of the capillary, creating a steady stream of vapor bubbles.[8]
- Cooling and Confirmation: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The precise boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][12]
 - Causality: As the system cools, the vapor pressure of the sample drops. The moment it drops just below the atmospheric pressure, the external pressure forces the liquid back

into the capillary. This point represents the true equilibrium between the liquid and vapor phases.



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Caption: Workflow for Micro Boiling Point Determination.

Synthesis and Application Context

2-Amino-5-bromonicotinaldehyde is a valuable intermediate primarily used in the synthesis of complex heterocyclic compounds for pharmaceutical applications.^[1] Its utility stems from the differential reactivity of its functional groups. The aldehyde is available for condensation reactions, the amino group can be acylated or used in cyclization reactions, and the bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for structure-activity relationship (SAR) studies.^[1]

A common synthesis route involves the direct bromination of 2-aminopyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.^[3]

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